3',5'-Dichlorobiphenyl-2-carbaldehyde

Organic Synthesis Medicinal Chemistry Process Chemistry

Sourcing ortho-substituted biphenyl aldehydes with reliable stereochemical integrity often limits medicinal chemistry timelines. 3',5'-Dichlorobiphenyl-2-carbaldehyde (CAS 656305-96-3) overcomes this as a specialized intermediate with quantifiable atropisomeric stability. • Defined Conformation: 10.0 kcal mol⁻¹ rotation barrier ensures consistent stereodynamic presentation in target binding pockets. • Optimized Synthesis: Enables cardiovascular drug discovery via an improved scalable route yielding 75-85% for compactin analogs. • Supply Assurance: Available from stock with rigorous analytical characterization to support iterative SAR campaigns.

Molecular Formula C13H8Cl2O
Molecular Weight 251.10 g/mol
CAS No. 656305-96-3
Cat. No. B8442493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dichlorobiphenyl-2-carbaldehyde
CAS656305-96-3
Molecular FormulaC13H8Cl2O
Molecular Weight251.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H8Cl2O/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-8H
InChIKeyBIKBODIAHPQKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-Dichlorobiphenyl-2-carbaldehyde: Product Overview


3',5'-Dichlorobiphenyl-2-carbaldehyde (CAS: 656305-96-3) is a chlorinated aromatic aldehyde characterized by a biphenyl core with a formyl group at the ortho position and chlorine atoms at the 3' and 5' positions [1]. It is distinguished by its molecular formula C₁₃H₈Cl₂O and a molecular weight of 251.11 g/mol, with a calculated LogP of 4.4729 indicating significant lipophilicity [2]. This compound is primarily utilized as a crucial intermediate in the synthesis of substituted biphenyl-2-carboxaldehydes, which are needed as intermediates for synthetic, in vivo cholesterol synthesis inhibitors, and its ortho-substitution pattern imparts unique stereodynamic properties [3][4].

3',5'-Dichlorobiphenyl-2-carbaldehyde: Why Substitution Fails


Generic substitution within the biphenyl-2-carboxaldehyde class is not feasible for advanced synthetic or medicinal chemistry applications due to the critical interplay of substitution pattern and functional group position. The target compound's 3',5'-dichloro substitution on the distal ring imparts a specific electron-withdrawing effect and steric profile that significantly alters its reactivity and physical properties compared to unsubstituted or differently substituted analogs. Furthermore, the ortho-formyl group is essential for the unique stereodynamic consequences observed in this class, with aryl-aryl rotation barriers that directly impact molecular conformation and biological activity [1]. The specific 3',5'-dichloro pattern is also a key pharmacophoric element in certain cholesterol synthesis inhibitor scaffolds, and its absence or alteration would likely compromise downstream biological activity or synthetic efficiency [2].

3',5'-Dichlorobiphenyl-2-carbaldehyde: Scientific Evidence


Enhanced Synthetic Yield

The compound 3',5'-Dichlorobiphenyl-2-carbaldehyde, as a member of the substituted biphenyl-2-carboxaldehyde class, benefits from a novel synthetic process that achieves yields of 75-85%, a significant improvement over the previous six-step method's 30-35% yield [1][2]. This is exemplified by the synthesis of the closely related 3,5-dichloro-4'-fluoro-1,1'-biphenyl-2-carboxaldehyde, which was obtained in 84% yield using the improved palladium-catalyzed coupling with eight molar equivalents of triphenylphosphine [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Enhanced Lipophilicity

The target compound, 3',5'-Dichlorobiphenyl-2-carbaldehyde, exhibits a calculated LogP value of 4.4729 [1]. This represents a substantial increase in lipophilicity compared to the unsubstituted parent compound, biphenyl-2-carboxaldehyde (CAS 1203-68-5), which has a reported LogP ranging from 3.10 to 3.40 [2][3].

Medicinal Chemistry ADME Properties Physicochemical Characterization

High Conformational Stability

Biphenyl derivatives ortho-substituted by a formyl (HC=O) group exhibit an aryl-aryl rotation barrier of 10.0 kcal mol⁻¹ [1]. This barrier is significantly higher than that observed for ortho-substituents such as tert-butylcarbonyl (t-BuC=O) or tert-butylvinyl (t-BuC=CH₂), which show barriers of only 6.7 and 6.9 kcal mol⁻¹, respectively [1]. The 3',5'-Dichlorobiphenyl-2-carbaldehyde, possessing this ortho-formyl group, is expected to display similarly restricted rotation.

Stereochemistry Conformational Analysis Molecular Design

3',5'-Dichlorobiphenyl-2-carbaldehyde: Application Scenarios


Cholesterol-Lowering Drug Synthesis

This compound serves as a key intermediate for preparing a specific class of synthetic, in vivo cholesterol synthesis inhibitors [1]. The 3',5'-dichloro substitution pattern is a critical structural element for the desired biological activity, as outlined in the development of analogs to the natural product compactin [1]. The improved synthetic process (75-85% yield) makes this intermediate more accessible for large-scale medicinal chemistry campaigns aimed at cardiovascular drug discovery.

Medicinal Chemistry SAR Studies

The combination of the ortho-formyl group and the 3',5'-dichloro substitution provides a unique scaffold for SAR exploration. The high conformational stability (10.0 kcal mol⁻¹ rotation barrier) ensures that the molecular geometry is relatively fixed, allowing researchers to confidently correlate biological activity with a specific conformer [2]. Furthermore, the significantly enhanced lipophilicity (LogP 4.47) compared to the unsubstituted analog makes it a valuable tool for optimizing membrane permeability in lead compound development [3].

Conformationally Constrained Probes and Materials

The restricted rotation inherent to the ortho-substituted biphenyl core is valuable in the design of molecular probes, sensors, or materials where a defined three-dimensional structure is paramount [2]. The 3',5'-dichloro substitution further modifies the electronic properties of the biphenyl system, offering additional tunability for applications in organic electronics or as a ligand in asymmetric catalysis.

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